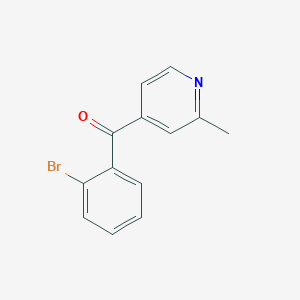

4-(2-Bromobenzoyl)-2-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

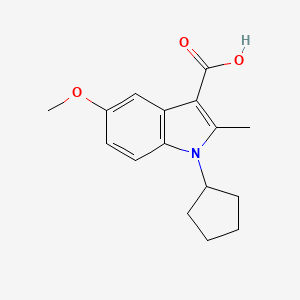

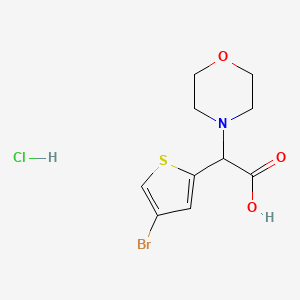

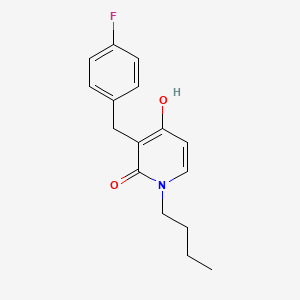

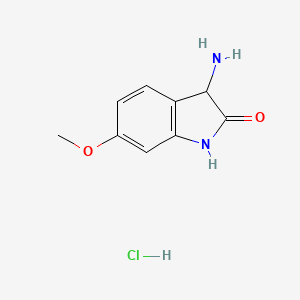

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the pyridine ring and the carbonyl group of the bromobenzoyl moiety . This conjugation might have significant effects on the compound’s chemical properties.Chemical Reactions Analysis

The bromine atom in the bromobenzoyl group is a good leaving group, which means it could be replaced by other groups in a substitution reaction . The carbonyl group could also undergo various reactions, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen atom .Aplicaciones Científicas De Investigación

1. Cooperative EnT/NHC Catalysis

- Application Summary: This research focuses on the cooperative visible-light mediated and NHC-catalyzed dearomative arylation-acylation of N - (2-bromobenzoyl)indoles with aldehydes .

- Methods of Application: The process involves the activation of C Ar –Br bond via visible-light mediated energy transfer (EnT) and the following single-electron-transfer (SET) with Breslow intermediate under NHC catalysis to give key aryl radical and ketyl radical .

- Results: The protocol demonstrates the cleavage of C Ar –Br bond under mild cooperative EnT/NHC catalysis . The corresponding highly functionalized polycyclic indolines were obtained in moderate to good yields with exclusive diastereoselectivities .

2. Infrared Spectral Data Analysis

- Application Summary: This research involves the experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde .

- Methods of Application: The study was performed by IR spectroscopy and density functional theory (DFT) . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .

- Results: The reliability of a suitable theoretical model for the solvent effect was evaluated using experimental data . The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .

3. 4-BROMO-2-(2-(2-BROMOBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE

4. 4-(2-(2-BROMOBENZOYL)CARBOHYDRAZONOYL)PHENYL 2-THIOPHENECARBOXYLATE

5. 4-(2-(2-BROMOBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-BROMOBENZOATE

6. 4-BROMO-2-(2-(2-BROMOBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE

7. Anti-neoplastic Pharmacophore Benzophenone-1 Coumarin (BP-1C)

- Application Summary: The 2-bromobenzoyl-4-methylphenoxy-acetyl hydra acetyl Coumarin (BP-1C), is a new anti-neoplastic agent with apoptosis inducing capacity . The current study was aimed to develop antitumor phramacophore, BP-1C as JAK2 specific inhibitor against lung neoplastic progression .

- Methods of Application: Not specified .

- Results: Not specified .

8. Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2-bromophenyl)-(2-methylpyridin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-8-10(6-7-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGONLRJKKQBII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246189 |

Source

|

| Record name | (2-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromobenzoyl)-2-methylpyridine | |

CAS RN |

1187167-34-5 |

Source

|

| Record name | (2-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Aminomethyl)butyl]-3-bromobenzene](/img/structure/B1373634.png)

![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B1373646.png)